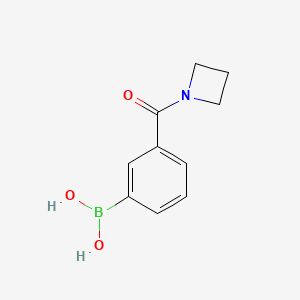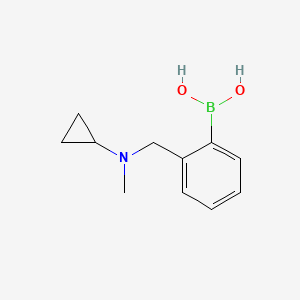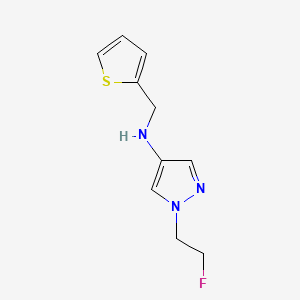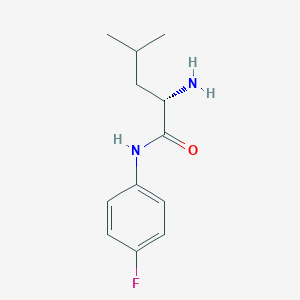![molecular formula C16H18N2O B15050499 1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine](/img/structure/B15050499.png)
1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. For instance, the reaction between 2,4-dimethylphenylhydrazine and 3-methoxybenzaldehyde under acidic or basic conditions can yield the desired hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This may include the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine can be used as an intermediate for the preparation of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
The compound may exhibit biological activity, making it a candidate for drug development. Hydrazones are known for their potential antimicrobial, antiviral, and anticancer properties.
Industry
In materials science, hydrazones can be used in the development of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde Hydrazone: Similar in structure but lacks the dimethyl and methoxy substituents.
Acetophenone Hydrazone: Contains a phenyl group instead of the 2,4-dimethylphenyl group.
Salicylaldehyde Hydrazone: Features a hydroxyl group instead of a methoxy group.
Uniqueness
1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine is unique due to the presence of both 2,4-dimethyl and 3-methoxy substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methylideneamino]-2,4-dimethylaniline |
InChI |
InChI=1S/C16H18N2O/c1-12-7-8-16(13(2)9-12)18-17-11-14-5-4-6-15(10-14)19-3/h4-11,18H,1-3H3 |
InChI Key |
SKPHOTXJSLMZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=CC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B15050420.png)


![1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B15050445.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15050453.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15050454.png)

amine](/img/structure/B15050461.png)


![4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B15050478.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B15050481.png)

![[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050496.png)
